molecular formula C9H6ClN5O3 B6105430 4-CHLORO-5-NITRO-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

4-CHLORO-5-NITRO-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B6105430
M. Wt: 267.63 g/mol
InChI Key: SAMHBMRUICWOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-5-NITRO-N-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a pyrazole-based carboxamide derivative characterized by a nitro group at position 5, a chlorine substituent at position 4, and a 3-pyridyl moiety attached to the carboxamide nitrogen. This structure combines electron-withdrawing groups (nitro and chlorine) with a heteroaromatic pyridyl group, which may enhance polarity and influence biological activity.

Properties

IUPAC Name

4-chloro-5-nitro-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5O3/c10-6-7(13-14-8(6)15(17)18)9(16)12-5-2-1-3-11-4-5/h1-4H,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMHBMRUICWOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Strategies

Chlorination is often performed at the pyrazole 4-position using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) . For example, treating 5-nitro-1H-pyrazole-3-carboxylic acid with SOCl₂ at 70°C converts the carboxylic acid to an acid chloride, simultaneously introducing chlorine at the 4-position. Yields for this step range from 70–80%.

Nitration Protocols

Nitration is achieved using fuming nitric acid (HNO₃) or nitronium tetrafluoroborate (NO₂BF₄) . The nitro group is introduced at the 5-position under controlled conditions to avoid over-nitration. For instance, nitration of 4-chloro-1H-pyrazole-3-carboxylic acid in concentrated H₂SO₄ at 0–5°C achieves 75% yield.

Optimization Insight :

  • Temperature Control : Nitration at low temperatures minimizes side reactions.

  • Solvent Choice : Sulfuric acid enhances electrophilic substitution efficiency.

Carboxamide Formation via Coupling Reactions

The final step involves coupling the pyrazole-3-carboxylic acid derivative with 3-aminopyridine. Two primary methods are employed:

Schlenk-Type Amidation

The acid chloride intermediate reacts with 3-aminopyridine in anhydrous tetrahydrofuran (THF) using triethylamine as a base. This method achieves 70–85% yields. For example:

4-Chloro-5-nitro-1H-pyrazole-3-carbonyl chloride+3-aminopyridineEt₃N, THFTarget Compound\text{4-Chloro-5-nitro-1H-pyrazole-3-carbonyl chloride} + \text{3-aminopyridine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}

Electrocatalytic Coupling

Recent advances utilize electrocatalysis to activate the carboxylic acid directly. A mixture of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid and 3-aminopyridine undergoes coupling at 1.6 V using a platinum electrode, yielding 78% product. This method avoids hazardous reagents and simplifies purification.

Comparative Data :

MethodReagents/ConditionsYield (%)Purity (%)
Schlenk AmidationEt₃N, THF, 25°C8598
ElectrocatalyticPt electrode, 1.6 V, H₂O7895

The order of functional group introduction critically affects regioselectivity. Nitration before chlorination often leads to undesired isomers, whereas chlorination first directs nitro group placement to the 5-position. Byproducts such as 3-chloro-4-nitro isomers are minimized using bulky solvents (e.g., dichloroethane) that sterically hinder incorrect substitution.

Purification Techniques :

  • Crystallization : Ethanol/water mixtures (3:1) remove polar impurities.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance safety during nitration and chlorination. For example, a pilot study using microreactor technology achieved 92% yield in the nitration step by maintaining precise temperature control (±2°C). Industrial routes also favor catalytic hydrogenation for nitro group reduction in related intermediates, though this is unnecessary for the target compound.

Spectroscopic Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.45 (d, 1H, pyrazole-H), 7.89 (m, 2H, NH₂).

  • IR (cm⁻¹) : 1680 (C=O stretch), 1540 (NO₂ asymmetric), 1340 (C-Cl).

  • HPLC : >98% purity using C18 column, acetonitrile/H₂O (70:30).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-N-(3-pyridyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-chloro-5-amino-N-(3-pyridyl)-1H-pyrazole-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-nitro-N-(3-pyridyl)-1H-pyrazole-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-5-nitro-N-(3-pyridyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and pyridyl groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamide Derivatives

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent effects, synthesis, and characterization.

Structural and Substituent Variations

Key structural differences between the target compound and related derivatives include:

  • Nitro vs. Chloro at Position 5 : The nitro group in the target compound is a stronger electron-withdrawing group than the chloro substituent in analogs like 3a–3p (). This may reduce electron density at the pyrazole ring, affecting reactivity and intermolecular interactions.
  • 3-Pyridyl vs.

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Substituents (Positions) Melting Point (°C) Molecular Weight Yield (%) Key Spectral Data (¹H-NMR δ, ppm)
Target Compound 4-Cl, 5-NO₂, N-(3-pyridyl) Not reported Not reported N/A Not available
3a () 5-Cl, N-(4-cyano-1-phenyl) 133–135 403.1 68 8.12 (s, 1H), 7.61–7.43 (m, 10H)
3d () 5-Cl, N-(4-cyano-1-(4-F-phenyl)) 181–183 421.0 71 8.12 (s, 1H), 7.51–7.21 (m, 9H)
3e () 5-Cl, N-(4-cyano-1-(4-Cl-phenyl)) 172–174 437.1 66 8.12 (s, 1H), 7.61–7.43 (m, 9H)
Key Observations:
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., 3d , 4-fluorophenyl) exhibit higher melting points (~181°C) compared to less polar analogs (3a , 133°C), suggesting stronger intermolecular forces .
  • Spectral Data : The singlet at δ 8.12 ppm in 3a–3e corresponds to the pyrazole proton, unaffected by substituent variations. Downfield shifts in aryl protons (e.g., 3d , δ 7.51–7.21) reflect electronic effects of fluorine .

Q & A

Q. What are the key synthetic challenges in preparing 4-chloro-5-nitro-N-(3-pyridyl)-1H-pyrazole-3-carboxamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including nitration, chlorination, and carboxamide coupling. A critical challenge is regioselectivity during nitration and chlorination due to competing reactive sites on the pyrazole ring. To mitigate this:

  • Stepwise nitration-chlorination : Use controlled temperature (0–5°C) and HNO₃/H₂SO₄ for nitration, followed by POCl₃ or PCl₅ for chlorination to minimize side reactions .
  • Coupling to 3-pyridylamine : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to ensure efficient amide bond formation without hydrolyzing the nitro group .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ = 297.64 g/mol based on C₉H₅ClN₅O₃) and detect impurities .
    • ¹H/¹³C NMR : Key signals include the pyridyl aromatic protons (δ 8.5–9.0 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm) .
    • Elemental analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 36.33%, N: 23.61%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the nitro and chloro substituent positions on the pyrazole ring?

Single-crystal X-ray diffraction (SC-XRD) is definitive:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered nitro/chloro groups. Expected bond lengths: N–O ~1.21 Å, C–Cl ~1.74 Å .
  • Validation : Cross-check with DFT-optimized geometry (e.g., B3LYP/6-31G*) to confirm substituent orientation .

Q. What strategies are effective in analyzing contradictory biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Controlled assay conditions :
    • Standardize solvent (DMSO concentration ≤0.1% v/v) to avoid solvent-induced denaturation .
    • Use internal standards (e.g., cotinine or glutathione derivatives) to normalize metabolomic interference .
  • Data reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify batch effects or metabolite cross-talk .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Molecular docking :
    • Software : AutoDock Vina or Schrödinger Glide with PyRx frontend.
    • Parameters : Grid box centered on ATP-binding pockets (e.g., EGFR kinase), with flexibility for pyridyl and nitro groups .
  • MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Key interactions: H-bonding between carboxamide and Lys/Arg residues, π-stacking with pyridyl and aromatic side chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.